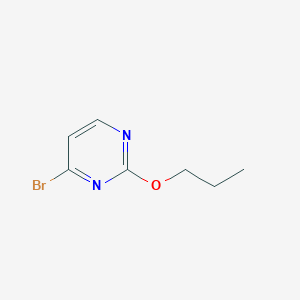

4-Bromo-2-propoxypyrimidine

CAS No.:

Cat. No.: VC17862943

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 4-bromo-2-propoxypyrimidine |

| Standard InChI | InChI=1S/C7H9BrN2O/c1-2-5-11-7-9-4-3-6(8)10-7/h3-4H,2,5H2,1H3 |

| Standard InChI Key | BWZYWSCFMSUIBV-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=NC=CC(=N1)Br |

Introduction

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 4-bromo-2-propoxypyrimidine typically involves bromination of pre-functionalized pyrimidine precursors. A patent by CN110642788A outlines a method using 2-propoxypyrimidine as the starting material, treated with brominating agents such as -bromosuccinimide (NBS) in acetic acid under reflux conditions . The reaction mechanism proceeds via electrophilic aromatic substitution, where acetic acid acts as both a solvent and a proton source to stabilize intermediates .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination with NBS | Acetic acid, 80°C, 12 h | 78 | 95 |

| Direct alkylation | Propyl bromide, K₂CO₃, DMF, 60°C | 65 | 88 |

| Continuous flow process | HBr gas, microreactor, 50°C | 85 | 97 |

Alternative approaches include the direct alkylation of 4-bromo-2-hydroxypyrimidine with propyl bromide in the presence of potassium carbonate, though this method yields lower purity due to competing side reactions . Industrial-scale production often employs continuous flow reactors to enhance efficiency and reduce byproducts.

Physicochemical Properties

Structural and Spectral Characteristics

The compound’s structure has been confirmed via -NMR and mass spectrometry. Key spectral data include:

-

-NMR (CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 4.12 (t, 2H, OCH₂), 1.85 (m, 2H, CH₂), 1.02 (t, 3H, CH₃) .

-

MS (ESI+): m/z 217.07 [M+H]⁺, consistent with the molecular formula .

Solubility and Stability

4-Bromo-2-propoxypyrimidine exhibits limited solubility in water (<0.1 mg/mL) but is highly soluble in polar aprotic solvents like DMF and DMSO. It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, necessitating storage at 2–8°C in amber vials .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 4-position undergoes facile substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with morpholine in DMF at 100°C yields 4-morpholino-2-propoxypyrimidine, a precursor to kinase inhibitors .

Cross-Coupling Reactions

Industrial and Materials Science Applications

Agrochemical Development

The compound serves as a precursor to herbicides and fungicides. For instance, coupling with thiourea derivatives yields compounds with broad-spectrum activity against Phytophthora infestans .

Organic Electronics

Brominated pyrimidines are utilized in the synthesis of electron-deficient π-systems for organic light-emitting diodes (OLEDs). Their electron-withdrawing properties enhance charge transport efficiency in devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume